molecular formula C14H17N3 B2523985 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine CAS No. 444325-84-2

2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine

Cat. No.: B2523985
CAS No.: 444325-84-2
M. Wt: 227.311
InChI Key: JPUBFIZUCRYZFH-UHFFFAOYSA-N
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Description

2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine is an organic compound with the molecular formula C14H17N3 It is characterized by the presence of a pyridine ring substituted with a 2,4,6-trimethylphenyl group and two amino groups at the 2 and 3 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine involves the reaction of 2,3-dihydroxypyridine with an appropriate amine. The reaction typically requires specific conditions such as controlled temperature and pH to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of this compound may involve bulk manufacturing processes that ensure high purity and yield. These processes often utilize advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .

Chemical Reactions Analysis

Types of Reactions

2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives .

Scientific Research Applications

2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of the pyridine ring with the 2,4,6-trimethylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

2-N-(2,4,6-trimethylphenyl)pyridine-2,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-9-7-10(2)13(11(3)8-9)17-14-12(15)5-4-6-16-14/h4-8H,15H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPUBFIZUCRYZFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC2=C(C=CC=N2)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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